2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic compound of interest in various scientific fields. It features a complex structure, with imidazole and pyrrolidine rings connected by a thioether linkage, offering unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Imidazole Ring: : Starting with 2-methoxyethylamine, react with toluene and a formylating agent to introduce the p-tolyl group, forming an intermediate.
Thioether Linkage: : The intermediate is reacted with ethyl bromide to introduce the thioether linkage.
Pyrrolidine Ring Introduction: : Pyrrolidine is then added through a substitution reaction to finalize the compound.
Industrial Production Methods: : Industrial synthesis involves a catalytic process using transition metals to streamline each step, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: : Reduction reactions typically affect the imidazole ring, altering its electronic properties.
Substitution: : The compound can participate in nucleophilic substitutions, particularly at the pyrrolidine and imidazole positions.
Common Reagents and Conditions
Oxidation: : Use hydrogen peroxide under mild acidic conditions.
Reduction: : Sodium borohydride is often used under controlled temperature.
Substitution: : Halide reagents (e.g., bromides or chlorides) in an aprotic solvent.
Major Products
Sulfoxides/Sulfones: : Oxidation products.
Reduced Imidazole Derivatives: : Products from reduction.
Substituted Pyrrolidine/Imidazole: : Results from nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal catalysis.
Synthetic Intermediates: : Used in multi-step organic syntheses.
Biology and Medicine
Antimicrobial Agents: : Shows potential as an antimicrobial due to its unique structure.
Enzyme Inhibition: : Inhibits specific enzymes, making it useful in biochemical studies.
Industry
Material Science: : Used in developing new materials with tailored properties.
Pharmaceuticals: : Precursor in drug synthesis, particularly in designing new therapeutic agents.
Mechanism of Action
The compound’s mechanism involves binding to specific molecular targets, such as enzymes or receptors, disrupting their function. The thioether and imidazole rings facilitate strong interactions with the target site, altering biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-methoxyethyl)-1H-imidazol-2-ylthio)-1-(pyrrolidin-1-yl)ethanone
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
2-((1-(2-ethoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Uniqueness: : The presence of a 2-methoxyethyl group and a p-tolyl group gives the compound unique electronic and steric properties, enhancing its reactivity and specificity in biological systems.
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Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-15-5-7-16(8-6-15)17-13-20-19(22(17)11-12-24-2)25-14-18(23)21-9-3-4-10-21/h5-8,13H,3-4,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUKOXHICYSFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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